2-Morpholin-4-yl-6-nitroquinoline is a heterocyclic compound characterized by a quinoline core substituted with a morpholine ring and a nitro group at the 6th position. This compound belongs to the class of nitroquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both the morpholine and nitro functionalities contributes to its reactivity and interaction with biological systems, making it a subject of interest in various scientific fields.
The compound can be classified within the broader category of quinoline derivatives, which are recognized for their pharmacological properties, including antibacterial, antiviral, and anticancer activities. It is synthesized through various chemical reactions that modify the quinoline structure to introduce specific functional groups. The molecular formula of 2-Morpholin-4-yl-6-nitroquinoline is C₁₁H₁₃N₃O₂, with a molecular weight of approximately 219.24 g/mol .
The synthesis of 2-Morpholin-4-yl-6-nitroquinoline typically involves several key steps:
For large-scale production, methods such as microwave-assisted synthesis or solvent-free reactions are employed to enhance efficiency and reduce environmental impact. These methods allow for better control over reaction conditions, leading to higher yields and purities .
The molecular structure of 2-Morpholin-4-yl-6-nitroquinoline features:
The compound's structural formula can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide further insights into its structural characteristics, confirming the presence of functional groups .
2-Morpholin-4-yl-6-nitroquinoline participates in various chemical reactions, including:
Common reagents used in these reactions include:
These reactions are typically conducted under controlled temperatures and pressures to optimize yield .
The mechanism of action for 2-Morpholin-4-yl-6-nitroquinoline primarily involves its interaction with biological targets such as enzymes or receptors involved in cellular processes. For instance, it has been shown to inhibit DNA-dependent protein kinase, an enzyme critical for DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents by disrupting their ability to repair DNA damage .
The chemical properties include:
2-Morpholin-4-yl-6-nitroquinoline has several applications in scientific research:
Quinoline, a bicyclic heterocyclic scaffold comprising fused benzene and pyridine rings, represents one of medicinal chemistry’s most versatile privileged structures. Its planar geometry, balanced lipophilicity, and capacity for diverse non-covalent interactions enable targeted binding to biological macromolecules. Quinoline derivatives exhibit broad-spectrum bioactivity, but their most significant therapeutic impact historically lies in antimalarial (e.g., chloroquine) and anticancer applications. The scaffold’s synthetic flexibility permits strategic decoration at multiple positions (C2–C8), allowing fine-tuning of electronic properties, solubility, and target affinity. Incorporating substituents like nitro groups (-NO₂) and saturated heterocycles (e.g., morpholine) generates hybrids with enhanced pharmacological profiles. These modifications exploit complementary physicochemical properties: the nitro group’s electron-withdrawing character and hydrogen-bonding capacity, and the morpholine ring’s solubilizing effects and potential for critical hydrogen bonding. The structural hybrid 2-Morpholin-4-yl-6-nitroquinoline (CAS# 648423-86-3, C₁₃H₁₃N₃O₃, MW 259.26 g/mol) exemplifies this rational design approach, positioning morpholine at C2 and nitro at C6 [1] [2].
Table 1: Clinically Significant Quinoline-Based Anticancer Agents
Compound Name | Target/Pathway | Structural Features | Development Status |
---|---|---|---|
Camptothecin | Topoisomerase I | Native pentacyclic alkaloid | Approved (analogs: Irinotecan, Topotecan) |
Bosutinib | BCR-ABL, Src kinases | C3-carbonitrile, C4-methylpiperazine | Approved (CML) |
CX-5461 | RNA Polymerase I | C6 benzoate, C2-methylpiperazine | Phase I/II trials |
2-Morpholin-4-yl-6-nitroquinoline | Under investigation (mTOR/PI3K implicated) | C2-morpholine, C6-nitro | Preclinical research |
Quinoline’s journey in oncology began with natural product isolation (e.g., camptothecin from Camptotheca acuminata) but rapidly expanded through synthetic analogs. Camptothecins validated topoisomerase I inhibition, leading to FDA-approved drugs like topotecan. The scaffold’s utility broadened with kinase inhibitor development. Gefitinib and erlotinib, though quinazoline-based, demonstrated the bioisosteric potential of nitrogenous bicyclic systems in targeting EGFR. Subsequent optimization produced potent quinoline kinase inhibitors, including bosutinib (dual Src/Abl inhibitor) and CX-5461 (selective RNA Pol I inhibitor). Quinoline’s binding versatility stems from its ability to:
The strategic incorporation of nitro (-NO₂) and morpholine substituents addresses key challenges in drug design: optimizing target engagement, solubility, and metabolic stability.
Steric Influence: Its planar geometry minimizes steric clash while occupying specific binding sub-pockets. In 2-Morpholin-4-yl-6-nitroquinoline, the C6 position maximizes electronic communication across the ring system and positions the group within a key region of many binding sites [1] [10].
Morpholine Ring (C₂H₄)₂NOC₂H₄):
Table 2: Pharmacophoric Contributions of Substituents in 2-Morpholin-4-yl-6-nitroquinoline
Substituent | Key Physicochemical Properties | Biological Interactions | Impact on Molecule |
---|---|---|---|
6-Nitro (C6) | Strong electron-withdrawal (σₘ = 0.71), planar, dipole ~4.0 D | H-bond acceptance (O atoms), π-π stacking, charge transfer, potential bioreduction | ↑ Electron affinity, defines regiochemistry of reactivity, directs binding orientation |
2-Morpholine (C2) | Moderate basicity (pKa ~7.4), H-bond acceptor/donor, conformational flexibility | H-bond donation (N-H⁺)/acceptance (O, N), hydrophobic filling, potential cation-π | ↑ Solubility, membrane permeability, target affinity/selectivity (e.g., kinase hinge region mimicry) |
The synergy between the electron-deficient 6-nitroquinoline core and the polar yet lipophilic C2-morpholine substituent creates a multifaceted pharmacophore. This combination enhances binding potential to targets like kinases (e.g., EGFR, PI3K, mTOR) and DNA, while maintaining physicochemical properties conducive to cellular penetration [2] [4] [10]. Computational studies consistently show morpholine oxygen forming H-bonds with residues like Val2240 in modeled CA-II interactions, while the nitro group engages in electrostatic interactions or polar contacts within deep hydrophobic sub-pockets [4].
The biological activity of quinoline derivatives is exquisitely sensitive to the regiochemistry of substituents. Positional isomerism profoundly influences electronic distribution, steric accessibility, H-bonding patterns, and overall molecular shape complementarity with biological targets. Comparing 6-nitroquinoline isomers highlights this:
C2-morpholine placement allows optimal projection of its oxygen and nitrogen atoms towards H-bonding partners in the hinge region or solvent front. SAR studies in thiazole-morpholine CA-II inhibitors show C6/C7 substitution patterns yielding optimal IC₅₀ values (e.g., 14.68 μM for compound 24) compared to other positions [4].
5-Nitroquinoline Isomers (Nitro at C5):
Steric crowding near the ring nitrogen may hinder binding in pockets requiring quinoline nitrogen coordination or protonation. Activity in EGFR models is often reduced versus C6/C7 isomers [10].
8-Nitroquinoline Isomers (Nitro at C8):
The ortho position relative to H8 can lead to increased reactivity or metabolic instability. This isomer is rarely optimal for target affinity [3].
7-Nitroquinoline Derivatives:
Table 3: Impact of Nitro Group Regiochemistry on Quinoline Properties and Activity
Isomer | Electronic & Steric Effects | Observed Biological Activity Trends (Examples) | Synthetic Accessibility Notes |
---|---|---|---|
2-Morpholin-4-yl-6-nitroquinoline | Strong dipole (C2→C6); minimal steric clash; optimal H-bond vector alignment | High potency in enzymatic (e.g., CA-II IC₅₀ ~14-20μM) and cellular assays (low μM anticancer activity) | Standard nitration/SₙAr routes; good yields [1] [4] |
2-Morpholin-4-yl-5-nitroquinoline | Reduced quinoline N basicity; steric crowding near N | ↓ Activity in kinase/CA assays vs C6 isomer; altered target profile | Challenging direct nitration; requires protection or alternative routes |
2-Morpholin-4-yl-7-nitroquinoline | Dipole similar to C6; slightly different steric profile | Potency often comparable to C6 isomer (target-dependent) | Requires regioselective synthesis/separation (e.g., Prep HPLC) [9] |
2-Morpholin-4-yl-8-nitroquinoline | Severe steric distortion; reduced planarity | Generally lowest activity; potential metabolic liabilities | Difficult synthesis; low yield and stability |
The synthesis of 2-Morpholin-4-yl-6-nitroquinoline typically proceeds via sequential or convergent strategies:
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0